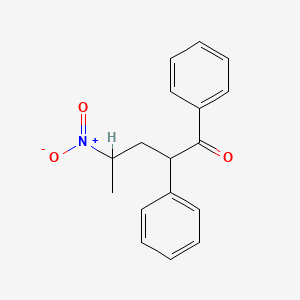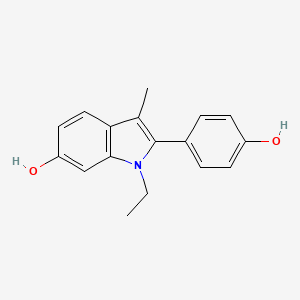
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely studied for their pharmacological properties. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethyl, hydroxyphenyl, and methyl groups.
Preparation Methods
The synthesis of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the one-pot three-component reaction of an aldehyde, malononitrile or ethyl cyanoacetate, and indole in the presence of a catalyst such as [bmim]HSO4 in ethanol under reflux conditions . This method is efficient and provides a high yield of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or transcription factors involved in cell proliferation and survival.
Comparison with Similar Compounds
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be compared with other similar compounds, such as:
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-4-ol
These compounds share a similar indole core structure but differ in the position of the hydroxy group. The unique positioning of the hydroxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
86111-15-1 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-ethyl-2-(4-hydroxyphenyl)-3-methylindol-6-ol |
InChI |
InChI=1S/C17H17NO2/c1-3-18-16-10-14(20)8-9-15(16)11(2)17(18)12-4-6-13(19)7-5-12/h4-10,19-20H,3H2,1-2H3 |
InChI Key |
NZOXLJHRDLTJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


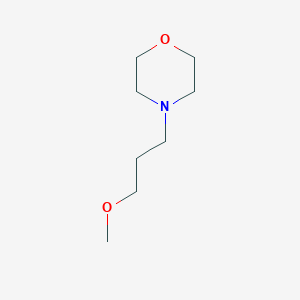
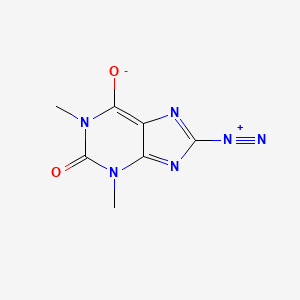
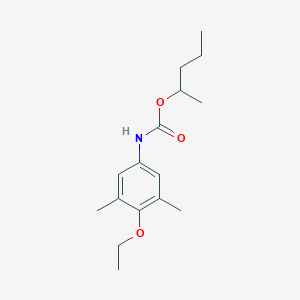


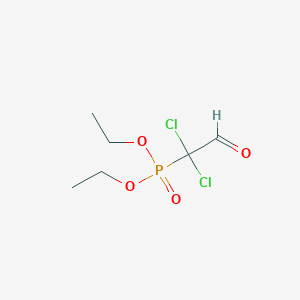
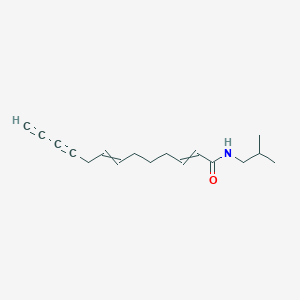

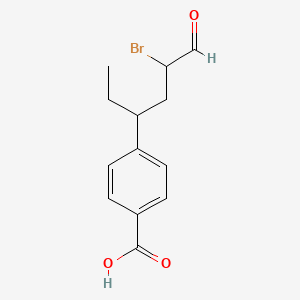
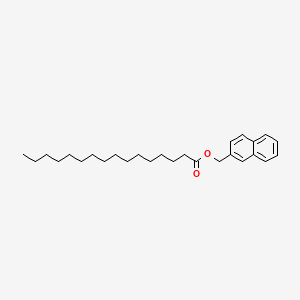
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)


